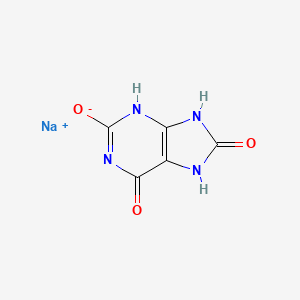

CID 8647

説明

CID 8647 is a useful research compound. Its molecular formula is C5H3N4NaO3 and its molecular weight is 190.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemically Induced Dimerization (CID) in Protein Function Studies

CID, a method used for reversible and spatiotemporal control of protein function within cells, has made significant strides in recent years. Its primary application has been in dissecting signal transductions, but it is now also being applied to study membrane and protein trafficking. This progress in CID techniques allows for unprecedented precision and control in these biological processes (Voss, Klewer, & Wu, 2015).

Bioavailable Strontium Isoscapes in Provenance Studies

Strontium isotope ratios (87Sr/86Sr) are increasingly utilized in fields like archaeology, forensics, paleoecology, and environmental sciences. The development of bioavailable 87Sr/86Sr maps, or isoscapes, allows researchers to compare the 87Sr/86Sr of a sample against baselines, advancing the applications of strontium in provenance studies (Bataille, Crowley, Wooller, & Bowen, 2020).

Advances in Mass Spectrometry for Protein Identification

CID has also been instrumental in the field of mass spectrometry, particularly in the identification of proteins from cells and tissues. This method, combined with bioinformatics tools, is critical for discovering potential biomarkers and drug targets (Pevsner et al., 2007).

QCxMS: Computational Modeling of CID Mass Spectra

The development of QCxMS, an extension of QCEIMS for calculating CID spectra, demonstrates how computational modeling aids in understanding collision kinetics and fragmentation pathways in mass spectrometry. This tool predicts mass spectra based on molecular structures, furthering research in chemical analysis (Koopman & Grimme, 2021).

Gene Regulation via PROTAC-CID Systems

PROTAC-CID platforms have been engineered for inducible gene regulation and gene editing in biomedical research. These systems allow for tunable gene expression and transient genome manipulation, showcasing the versatility of CID in genetic studies (Ma et al., 2023).

Infrared Laser Activation in Mass Spectrometry

Infrared laser activation, an alternative to CID, is used to probe macromolecular complexes in mass spectrometry. This method offers more control and can be gentler than standard CID, maintaining specific lipid bindings in membrane protein assemblies (Mikhailov et al., 2016).

特性

IUPAC Name |

sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

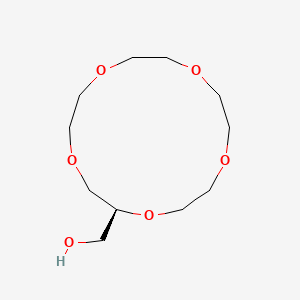

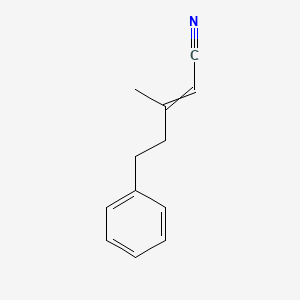

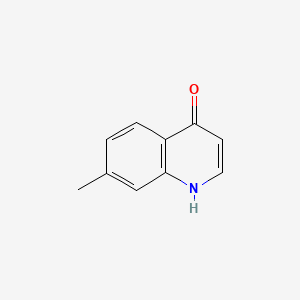

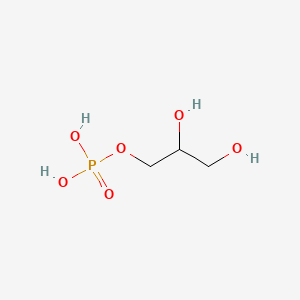

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide](/img/structure/B7824904.png)

![4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7824907.png)